molecular formula C2H3N3O B1338222 2-Azidoacetaldehyde CAS No. 67880-11-9

2-Azidoacetaldehyde

Cat. No. B1338222
CAS RN: 67880-11-9
M. Wt: 85.07 g/mol
InChI Key: FSLTZPDURFOPLT-UHFFFAOYSA-N
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Description

2-Azidoacetaldehyde is a chemical compound with the molecular formula C2H3N3O . It is a derivative of acetaldehyde, where an azido group has replaced one of the hydrogen atoms. The azido group consists of three nitrogen atoms and is known for its high reactivity .


Synthesis Analysis

The synthesis of 2-Azidoacetaldehyde involves the use of 2-azidoethanol as the starting material . The process involves UV irradiation of 2-azidoacetaldehyde in solid argon at 3 K, which results in the formation of two conformers of 2-iminoacetaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Azidoacetaldehyde has been characterized using infrared and UV/Vis spectroscopic techniques . After UV irradiation, two conformers of 2-iminoacetaldehyde were identified, which can be photochemically interconverted .


Chemical Reactions Analysis

The chemical reactions involving 2-Azidoacetaldehyde primarily involve its conversion to 2-iminoacetaldehyde . This conversion is achieved through UV irradiation in solid argon at 3 K .

Scientific Research Applications

Boyer Reaction and Acetal Formation

2-Azidoacetaldehyde is involved in the Boyer reaction, a significant chemical reaction in organic chemistry. The outcome of the reaction between 2-azidoethanol and aliphatic aldehyde varies based on the catalyst and the structure of the azido alcohol. This reaction has been utilized for the preparation of 3-oxazolines with good enantioselectivity under certain conditions (Chakraborty et al., 2005).

Heterocyclic Compound Synthesis

Ethyl azidoacetate, a derivative of 2-Azidoacetaldehyde, has been used to synthesize thieno[2,3-c] and -[3,2-c] pyridines and pyridones. This process involves reacting ethyl azidoacetate with thiophene-2,3-dialdehyde, leading to the formation of these heterocyclic compounds (Farnier et al., 1976).

Development of Fluorescence Imaging Tools

2-Azidoacetaldehyde derivatives have been used in developing fluorescence-based probes for imaging formaldehyde (FA) in living cells. These probes, designed through a reaction-based trigger utilizing 2-aza-Cope reactivity, allow for the selective and sensitive detection of FA, aiding in understanding its role in various biological pathways (Bruemmer et al., 2017).

Dye Modification and Synthesis

2-Azidoacetaldehyde and its derivatives have been explored in the field of dye chemistry. For instance, post-modification of certain dyes with 2-amino-3-cyano-4-chloro-5-formylthiophene, a related compound, leads to modifications in the dye's electronic spectrum and solubility, enhancing dye performance (Xu et al., 2016).

Selective Fluorescent Probes for Sulfide Detection

In another application, 2-Azidoacetaldehyde derivatives have been employed in designing selective fluorescent probes for detecting sulfides in biological systems. These probes react selectively with sulfides, enabling their detection in complex biological environments (Qian et al., 2011).

Synthesis of Tetrazoloquinolines

2-Azidoacetaldehyde is also used in the synthesis of tetrazoloquinolines, which involves Knoevenagel condensation and intramolecular cycloaddition reactions. This synthesis route is notable for its selectivity and efficiency in producing these heterocyclic compounds (Filimonov et al., 2016).

Future Directions

The future directions for the study of 2-Azidoacetaldehyde could involve further exploration of its synthesis, characterization, and potential applications. The ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

IUPAC Name

2-azidoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O/c3-5-4-1-2-6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLTZPDURFOPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473942
Record name 2-azidoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoacetaldehyde

CAS RN

67880-11-9
Record name 2-azidoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 2-Azidoacetaldehyde be used to synthesize valuable chemical building blocks?

A1: Research highlights the use of 2-Azidoacetaldehyde as a starting material in the enzymatic synthesis of nitrogen-containing heterocycles. Specifically, the enzyme 2-keto-3-deoxygluconate aldolase (KDGA) exhibits broad substrate specificity and can catalyze the reaction between 2-Azidoacetaldehyde and pyruvate. [] This reaction results in the formation of 5-azido-4-hydroxy-2-oxopentanoic acid, which can be further chemically modified to yield valuable nitrogen heterocycles such as 4-hydroxyproline, 4-hydroxy-5-methylproline, and 2-carboxy-4-hydroxypiperidine. [] These heterocycles are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Q2: What is the spectroscopic signature of 2-Iminoacetaldehyde, a compound derived from 2-Azidoacetaldehyde?

A2: 2-Iminoacetaldehyde, a compound relevant to interstellar chemistry, can be generated through the UV irradiation of 2-Azidoacetaldehyde. [] This process, studied under cryogenic matrix isolation conditions, revealed the infrared and UV/Vis spectroscopic characteristics of two identifiable conformers of 2-Iminoacetaldehyde. [] The study confirms the formation of 2-Iminoacetaldehyde using deuterium labeling experiments and supports the findings with high-level ab initio coupled cluster calculations. [] This spectroscopic characterization contributes valuable data for identifying this simple imine in interstellar environments.

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